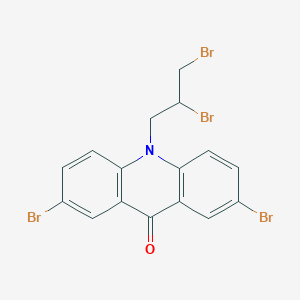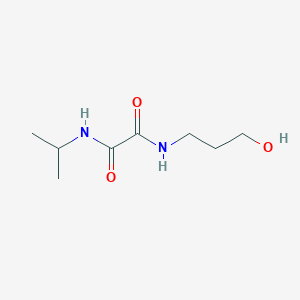
2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, with its multiple bromine substitutions, is of particular interest due to its potential reactivity and unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one typically involves multi-step organic reactions. One common method includes the bromination of acridine derivatives followed by alkylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out in solvents like chloroform or dichloromethane under controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production.
化学反応の分析
Types of Reactions
2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The acridine core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atoms.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
作用機序
2,7-ジブロモ-10-(2,3-ジブロモプロピル)アクリジン-9(10H)-オンの作用機序は、その特定の用途によって異なります。 生物系では、DNAやタンパク質と相互作用し、さまざまな生物学的効果をもたらす可能性があります。 臭素原子は、化合物の反応性と結合親和性を高める役割を果たす可能性があります。
6. 類似の化合物との比較
類似の化合物
2,7-ジブロモアクリジン-9(10H)-オン: 2,3-ジブロモプロピル基がありません。
10-(2,3-ジブロモプロピル)アクリジン-9(10H)-オン: 2,7-ジブロモ置換がありません。
アクリジンオレンジ: 染料として使用されるよく知られたアクリジン誘導体です。
独自性
2,7-ジブロモ-10-(2,3-ジブロモプロピル)アクリジン-9(10H)-オンは、複数の臭素置換基を持つことで独特です。 これらの置換基は、その化学反応性と生物活性を大きく左右する可能性があります。
類似化合物との比較
Similar Compounds
2,7-dibromoacridin-9(10H)-one: Lacks the 2,3-dibromopropyl group.
10-(2,3-dibromopropyl)acridin-9(10H)-one: Lacks the 2,7-dibromo substitutions.
Acridine Orange: A well-known acridine derivative used as a dye.
Uniqueness
2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one is unique due to its multiple bromine substitutions, which can significantly influence its chemical reactivity and biological activity
特性
分子式 |
C16H11Br4NO |
|---|---|
分子量 |
552.9 g/mol |
IUPAC名 |
2,7-dibromo-10-(2,3-dibromopropyl)acridin-9-one |
InChI |
InChI=1S/C16H11Br4NO/c17-7-11(20)8-21-14-3-1-9(18)5-12(14)16(22)13-6-10(19)2-4-15(13)21/h1-6,11H,7-8H2 |
InChIキー |
SHUDKVXGHDMXOB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(N2CC(CBr)Br)C=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol](/img/structure/B11548538.png)
![2,4-dibromo-5-methyl-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol](/img/structure/B11548546.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11548551.png)
![2,6-dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate](/img/structure/B11548556.png)


![methyl 4-[(Z)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate](/img/structure/B11548566.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(4-methylphenyl)butanamide](/img/structure/B11548572.png)
![2,4-Dinitro-6-[(E)-[(2-sulfanylphenyl)imino]methyl]phenol](/img/structure/B11548586.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11548590.png)

![2-methoxy-6-{(E)-[2-methyl-2-(6-nitro-1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-4-nitrophenol](/img/structure/B11548627.png)
![2-[(4-bromonaphthalen-1-yl)oxy]-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11548631.png)
![4-chloro-2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11548634.png)
